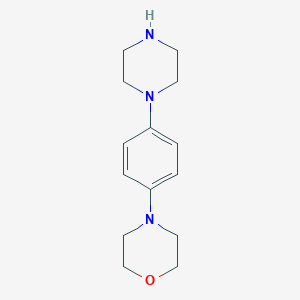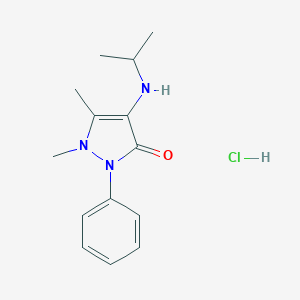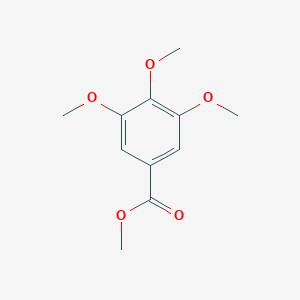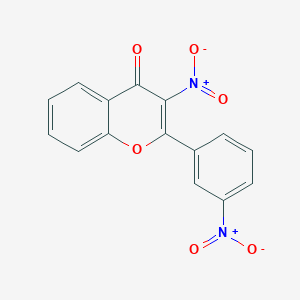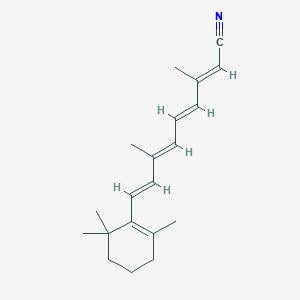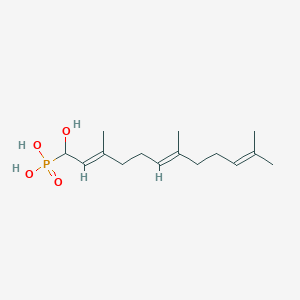
(1-Hydroxy-3,7,11-trimethyldodeca-2,6,10-trienyl)phosphonsäure
Übersicht
Beschreibung
α-hydroxy Farnesyl phosphonic acid is a nonhydrolyzable analog of farnesyl pyrophosphate which acts as a competitive inhibitor of farnesyl transferase (FTase). At concentrations greater than 1 µM, α-hydroxy farnesyl phosphonic acid inhibits the processing of Ras in Ha-ras-transformed NIH3T3 cells.
Wissenschaftliche Forschungsanwendungen
Enzymatische Reaktionsstudien
FHP kann verwendet werden, um enzymatische Reaktionen zu untersuchen, an denen Phosphonate beteiligt sind. Seine Struktur ermöglicht es ihm, als Nachahmung oder Inhibitor für Enzyme zu wirken, die mit Phosphonat-Substraten interagieren, und liefert Einblicke in die Mechanismen von Enzymen und potenzielle Medikamentenziele .
Organische Synthesewege
Forscher nutzen FHP bei der Erforschung organischer Synthesewege. Es dient als Vorläufer oder Zwischenprodukt bei der Synthese komplexer organischer Moleküle und unterstützt die Entwicklung neuer Synthesemethoden.
Biologische Signalwege
Aufgrund seiner strukturellen Ähnlichkeit mit bestimmten biologischen Molekülen ist FHP wertvoll bei der Untersuchung von Signalwegen. Es kann helfen, die Rolle von Phosphonaten in biologischen Systemen und ihr Potenzial als Signalmoleküle zu verstehen.
Materialwissenschaft
Die einzigartigen Eigenschaften von FHP machen es zu einem Kandidaten für die Herstellung neuartiger Materialien. Seine Einarbeitung in Polymere oder Beschichtungen könnte zu Materialien mit verbesserter Haltbarkeit oder spezifischen Wechselwirkungen mit anderen chemischen Verbindungen führen.
Landwirtschaftliche Chemie
In der Landwirtschaft könnte FHP auf seine Wirksamkeit als Wachstumsregler oder als Bestandteil einer Pestizidformulierung untersucht werden. Seine Phosphonsäuregruppe kann das Pflanzenwachstum oder das Verhalten von Schädlingen beeinflussen.
Pharmazeutische Forschung
Das Potenzial der Verbindung in der pharmazeutischen Forschung liegt in ihrer Fähigkeit, mit biologischen Membranen oder Enzymen zu interagieren. Es könnte ein Leitverbindung für die Entwicklung neuer Medikamente oder Therapeutika sein.
Wirkmechanismus
Target of Action
It is known to be a type of sesquiterpenoid , a class of terpenes that typically interact with a variety of biological targets, including enzymes and receptors.
Mode of Action
As a sesquiterpenoid, it likely interacts with its targets through binding to active sites or allosteric sites, leading to changes in the target’s function .
Biochemical Pathways
Sesquiterpenoids are known to be involved in a wide range of biological processes, including inflammation, cell growth, and apoptosis .
Result of Action
Given its classification as a sesquiterpenoid, it may have a variety of effects depending on the specific targets and pathways it interacts with .
Biochemische Analyse
Biochemical Properties
It has been found to interact with the enzyme 5-epi-aristolochene synthase from Nicotiana tabacum
Cellular Effects
It is known to interact with certain enzymes, which suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to interact with the enzyme 5-epi-aristolochene synthase, suggesting that it may exert its effects at the molecular level through binding interactions with this enzyme
Eigenschaften
IUPAC Name |
(1-hydroxy-3,7,11-trimethyldodeca-2,6,10-trienyl)phosphonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27O4P/c1-12(2)7-5-8-13(3)9-6-10-14(4)11-15(16)20(17,18)19/h7,9,11,15-16H,5-6,8,10H2,1-4H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MONZTFSZTWQCKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CC(O)P(=O)(O)O)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50274355 | |
| Record name | (1-hydroxy-3,7,11-trimethyldodeca-2,6,10-trienyl)phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50274355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148796-53-6 | |
| Record name | (1-hydroxy-3,7,11-trimethyldodeca-2,6,10-trienyl)phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50274355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



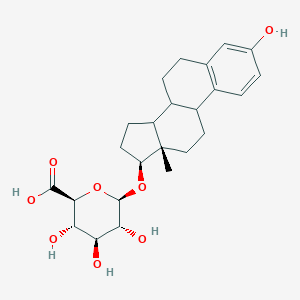
![N'-[1-Aminopropylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B117839.png)





